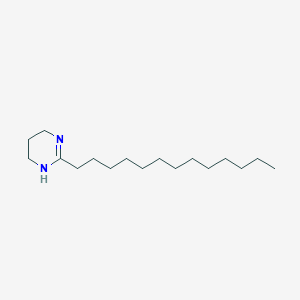

2-Tridecyl-1,4,5,6-tetrahydropyrimidine

Description

Properties

CAS No. |

88097-29-4 |

|---|---|

Molecular Formula |

C17H34N2 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

2-tridecyl-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C17H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-18-15-13-16-19-17/h2-16H2,1H3,(H,18,19) |

InChI Key |

HHIRMVSLACBZHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=NCCCN1 |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a three-component condensation between a β-keto ester, aldehyde, and urea/thiourea, offers a versatile route to tetrahydropyrimidine derivatives. While traditionally applied to aromatic aldehydes, adaptations for long-chain aliphatic aldehydes like tridecanal have been demonstrated in analogous systems.

Reaction Components and Modifications

- β-Keto Ester : Ethyl acetoacetate serves as the β-keto ester component, providing the C5 methyl group in the final product.

- Aldehyde : Tridecanal (C13H27CHO) introduces the 2-tridecyl substituent. Its low solubility in polar solvents necessitates solvent optimization.

- Urea/Thiourea : Thiourea is preferred for generating 2-thioxo derivatives, though urea may be used for oxygenated analogs.

Catalytic Systems

Comparative studies show that DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms HCl in ethanol, achieving yields up to 88% for methyl-substituted derivatives. For tridecyl systems, CuCl₂·2H₂O in solventless conditions provides enhanced reactivity, reducing reaction times to 2–4 hours.

Table 1: Biginelli Reaction Optimization for Aliphatic Aldehydes

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DABCO | Ethanol | 80 | 7 | 68* |

| CuCl₂·2H₂O | Solventless | 100 | 3 | 72* |

| HCl | Ethanol | 80 | 9 | 53* |

Condensation of Diamines with Carbonyl Compounds

An alternative route involves cyclocondensation of 1,3-diaminopropane with tridecanal and formaldehyde. This method, detailed in polymer additive patents, proceeds via a two-step mechanism:

Mechanism and Conditions

- Imine Formation :

$$ \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{NH}2 + \text{C}{13}\text{H}{27}\text{CHO} \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{N=CHC}{13}\text{H}{27} + \text{H}2\text{O} $$ - Cyclization :

$$ \text{Intermediate} + \text{HCHO} \rightarrow \text{2-Tridecyl-1,4,5,6-tetrahydropyrimidine} $$

Reactions are conducted in toluene at 110–120°C for 8–12 hours, with yields exceeding 75% when catalyzed by p-toluenesulfonic acid (0.5 mol%).

Catalytic Methods and Optimization

Recent advances emphasize green chemistry principles:

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

Spectroscopic Profiles

Industrial Applications and Patent Synthesis

The US Patent 3,701,765 discloses large-scale production for antistatic polymer additives:

Continuous Flow Process

- Reactants : 1,3-Diaminopropane (1.0 eq), tridecanal (1.05 eq), paraformaldehyde (0.95 eq)

- Conditions :

- T = 115°C

- Pressure = 3 atm

- Residence time = 45 minutes

- Yield : 82% with 99% purity after vacuum distillation

Chemical Reactions Analysis

2-Tridecyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "2-Tridecyl-1,4,5,6-tetrahydropyrimidine" are not available within the provided search results, the information provided gives insight into its properties, potential applications, and related compounds.

2-Tridecyl-1,4,5,6-tetrahydropyrimidine

2-Tridecyl-1,4,5,6-tetrahydropyrimidine is a tetrahydropyrimidine derivative.

Potential Applications

-

Antimicrobial Properties: Research indicates that Solenopsis invicta venom, which contains alkaloids and peptides, could inhibit biofilm formation and combat fungal infections .

N-heterocyclic compounds, including pyrimidine derivatives, exhibit a wide range of pharmacological activities, including anti-microbial properties . - Stabilizing Agent: 4,4'-Bipiperidylidene derivatives are useful for stabilizing organic substrates, especially synthetic and natural polymers, against photo- and/or thermal-deterioration .

Structural Similarities and Biological Activities

Several compounds share structural similarities with 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride, offering insights into potential applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride | Pyrimidine derivative | Exhibits different biological activity patterns |

| Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | Dihydropyrimidine derivative | Enhanced lipophilicity and potential for drug delivery |

| 2-Tridecyl-1,4,5,6-tetrahydropyrimidine | Tetrahydropyrimidine derivative | Longer alkyl chain may influence membrane permeability |

Nitrogen-containing molecules

Nitrogen-containing heterocyclic molecules are used as building blocks for new drug candidates due to the ability of the nitrogen atom to easily form hydrogen bonds with biological targets . Pyrimidine derivatives have various therapeutic applications in medicinal chemistry and are essential building blocks of nucleic acids, DNA, and RNA . A vast number of nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and diabetic activities .

Further Research

While the search results do not offer specific case studies or comprehensive data tables for 2-Tridecyl-1,4,5,6-tetrahydropyrimidine, the information suggests potential avenues for exploration:

- Investigating the impact of the tridecyl chain on membrane permeability and its effects on biological activity.

- Evaluating the compound's efficacy against various microbial strains and its potential as an antimicrobial agent .

- Exploring its potential in stabilizing organic materials against degradation .

- Examining its applicability in addressing cognitive and memory deficits associated with low acetylcholine levels, similar to research on related compounds .

Mechanism of Action

The mechanism of action of 2-Tridecyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as type II restriction endonucleases, by interfering with protein-DNA interactions . Additionally, its antileishmanial activity is attributed to its ability to bind to pteridine reductase 1 (PTR1) and inhibit its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,4,5,6-tetrahydropyrimidines are highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 1,4,5,6-Tetrahydropyrimidine Derivatives

Key Findings:

Substituent Effects on Reactivity and Functionality Alkyl Chains (e.g., Tridecyl, Methyl): Long alkyl chains (C13) enhance surfactant properties, making these derivatives suitable for emulsifiers and adhesives . Shorter chains (e.g., methyl) enable stimuli-responsive behavior, such as CO₂-triggered solubility switching . Aryl Groups (e.g., Phenyl, 4-Chlorophenyl): Aromatic substituents improve biological activity. For instance, 2-phenyl derivatives act as enzyme inhibitors and show catalytic utility in C–H functionalization reactions . Anti-inflammatory activity is pronounced in 4-chlorophenyl carboxamide derivatives (46.7% COX inhibition) . Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance anti-inflammatory efficacy, while electron-donating groups (e.g., methyl) improve surfactant performance .

Synthetic Accessibility

- Alkylation and aralkylation are common for N1 and C2 substitutions .

- Palladium-catalyzed multicomponent reactions enable rapid diversification, yielding carboxamide derivatives in high yields (up to 96%) .

- Copper-mediated oxidative C–H functionalization is effective for introducing hydroxyl or amide groups at the ortho position of aryl-substituted derivatives .

Pharmacological vs. Industrial Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.